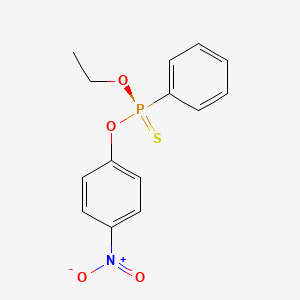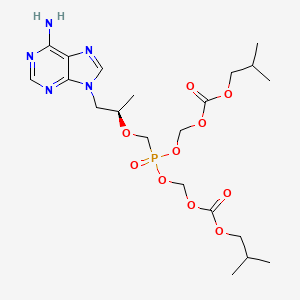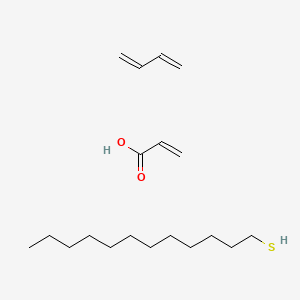
2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol is a complex chemical compound that is formed through the telomerization process. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol involves the telomerization of 1,3-butadiene with 2-Propenoic acid and 1-dodecanethiol. This process is typically catalyzed by palladium complexes, which facilitate the addition of the telogen (1-dodecanethiol) to the taxogen (1,3-butadiene) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is carried out using highly efficient heterogeneous catalysts. These catalysts are designed to enhance the stability and selectivity of the telomerization process, ensuring high yields and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have unique properties and applications in different fields .
Scientific Research Applications
2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various polymers and copolymers.
Biology: Studied for its potential use in drug delivery systems and as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Used in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of reactive intermediates, which interact with various biomolecules and cellular components. These interactions lead to the modulation of biological processes and the exertion of its effects .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, telomer with 1,3-butadiene, tert-dodecanethiol and 2-propenenitrile: This compound has similar properties and applications but differs in its molecular structure and specific functional groups.
tert-Dodecanethiol, telomer with 1,3-butadiene, 2-methyl-2-propenoic acid and 2-propenenitrile: Another similar compound with distinct properties and applications.
Uniqueness
2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol is unique due to its specific molecular structure and the presence of 1-dodecanethiol as a telogen. This uniqueness imparts specific properties to the compound, making it suitable for various specialized applications .
Properties
CAS No. |
67874-90-2 |
|---|---|
Molecular Formula |
C19H36O2S |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
buta-1,3-diene;dodecane-1-thiol;prop-2-enoic acid |
InChI |
InChI=1S/C12H26S.C4H6.C3H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-3-4-2;1-2-3(4)5/h13H,2-12H2,1H3;3-4H,1-2H2;2H,1H2,(H,4,5) |
InChI Key |
LGDUGJIPIBMOAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS.C=CC=C.C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


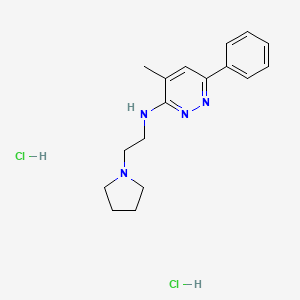
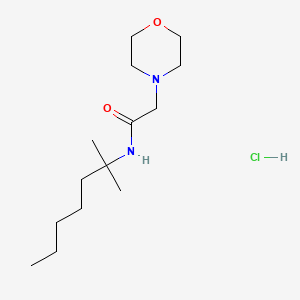
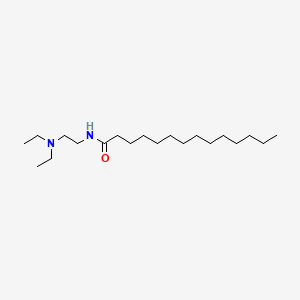

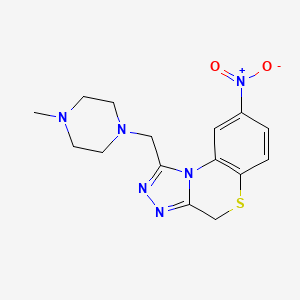
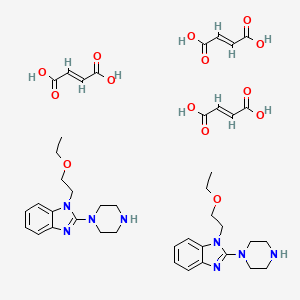
![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)
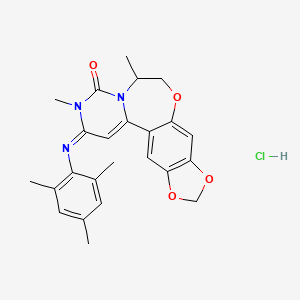

![disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B12731810.png)
